

In Vitro Characterization of a Selective EP2 Receptor Agonist: A Technical Guide

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Compound of Interest

Compound Name: EP2 receptor agonist 4

Cat. No.: B10767985

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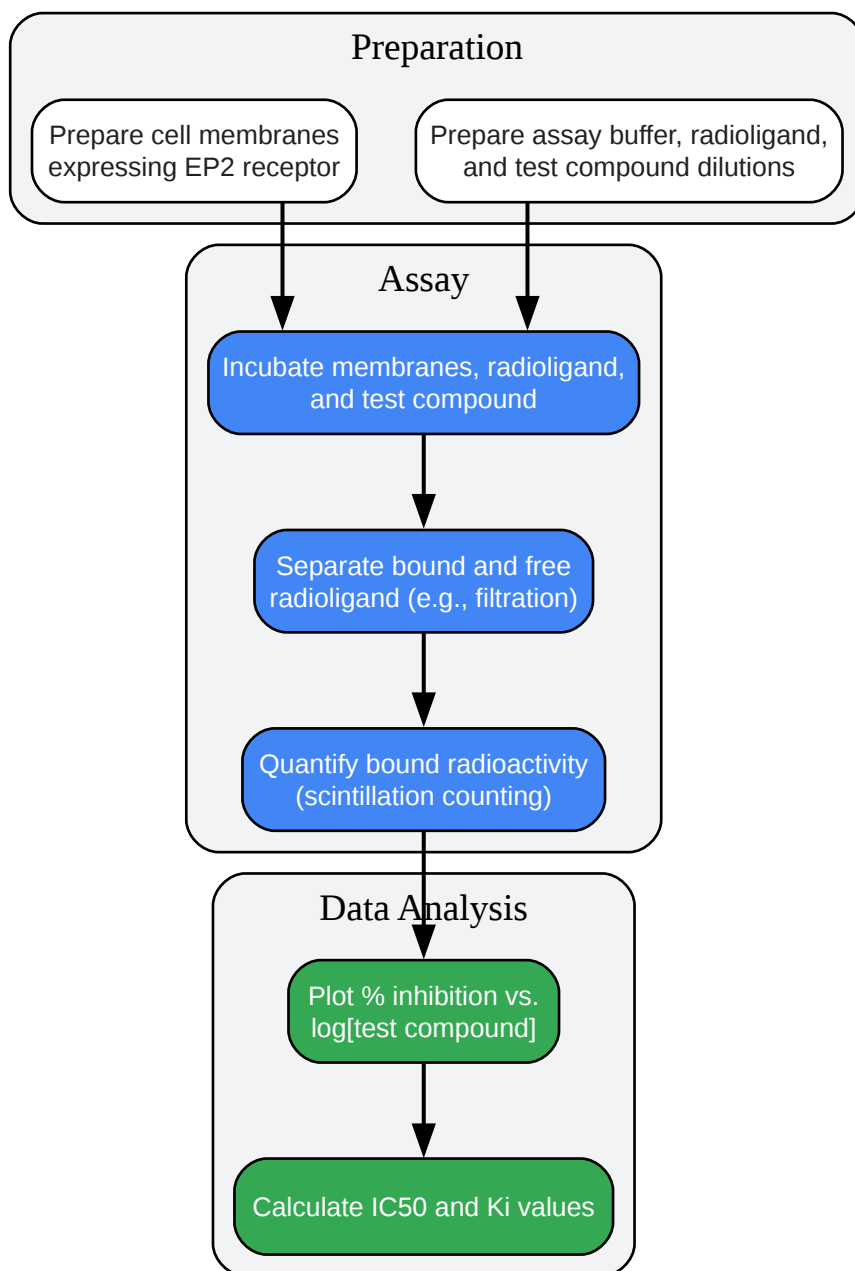
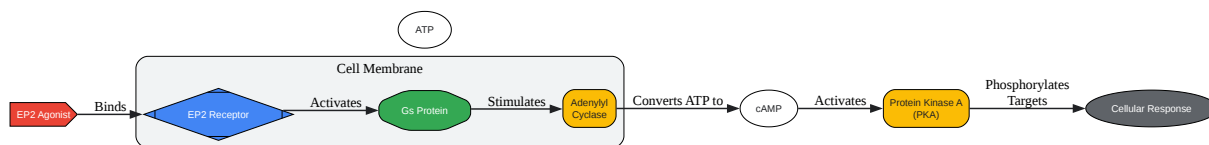
For Researchers, Scientists, and Drug Development Professionals

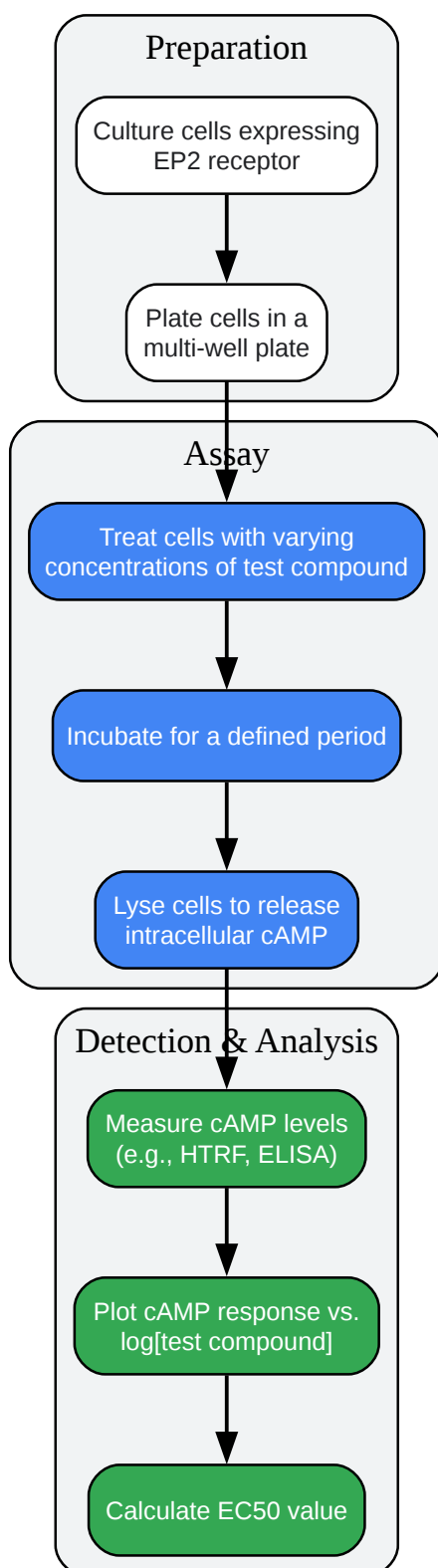
This technical guide provides a comprehensive overview of the in vitro characterization of a representative selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist. While the specific designation "**EP2 receptor agonist 4**" does not correspond to a universally recognized compound in the scientific literature, this document details the typical experimental workflow and data presentation for the in vitro assessment of a potent and selective EP2 agonist, exemplified by compounds described in published research.

The EP2 receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target for a range of conditions, including inflammation, neurodegenerative diseases, and glaucoma.[1][2] Activation of the EP2 receptor by an agonist mimics the action of the endogenous ligand PGE2, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade mediates various physiological responses, such as smooth muscle relaxation and modulation of inflammatory processes.[1]

Mechanism of Action and Signaling Pathway

Upon agonist binding, the EP2 receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. This activation leads to the dissociation of the G α s subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.[2][3]





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References

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